Product packaging for 3-phenyl-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 78317-98-3)

3-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6247624
CAS No.: 78317-98-3
M. Wt: 209.3
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Description

3-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . This chemical is supplied as a solid . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and drug discovery . Derivatives of this core structure are found in a wide range of bioactive molecules and are frequently targeted in synthetic studies due to their significant pharmaceutical potential . Research into tetrahydroquinoline derivatives has uncovered compounds with diverse biological activities, positioning them as key scaffolds for the development of new therapeutic agents . The structural motif is a prevalent core in numerous synthetic pharmaceuticals and natural products, making it a valuable intermediate for constructing more complex, biologically active molecules . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should handle the compound with appropriate safety precautions, storing it sealed in a dry environment at room temperature .

Properties

CAS No.

78317-98-3

Molecular Formula

C15H15N

Molecular Weight

209.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 1,2,3,4 Tetrahydroquinoline and Its Structural Analogues

Classical Approaches to Tetrahydroquinoline Annulation

Classical methods for constructing the tetrahydroquinoline ring system often involve the formation of key carbon-carbon and carbon-nitrogen bonds through well-established named reactions. These approaches remain valuable for their reliability and the ability to generate a wide range of substituted tetrahydroquinolines.

Fischer Indole (B1671886) Synthesis Variants for Tetrahydroquinoline Precursors

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, traditionally produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com While not a direct method for tetrahydroquinoline synthesis, variations of this reaction can be employed to create precursors that can then be further transformed into the desired tetrahydroquinoline structure. acs.org The core of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then undergoes a scispace.comscispace.com-sigmatropic rearrangement to form a diimine, ultimately leading to the indole ring system after elimination of ammonia (B1221849). wikipedia.org

The versatility of the Fischer indole synthesis allows for the introduction of various substituents onto the indole nucleus, which can then be manipulated to form the six-membered nitrogen-containing ring of a tetrahydroquinoline. For instance, an appropriately substituted indole-2-carboxylic acid, generated via a Fischer synthesis, could serve as a starting point for subsequent reduction and cyclization steps to yield a tetrahydroquinoline derivative.

Pomeranz-Fritsch Reaction and Related Cyclization Pathways

The Pomeranz-Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, is a powerful method for the synthesis of isoquinolines, which are structural isomers of quinolines. thermofisher.comdrugfuture.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. drugfuture.comwikipedia.org While the primary product is an isoquinoline (B145761), modifications of this reaction can lead to tetrahydroisoquinolines, and conceptually similar cyclization strategies can be applied to the synthesis of tetrahydroquinolines.

One important modification is the Bobbitt modification, which involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization, directly yielding a tetrahydroisoquinoline. thermofisher.com The general principle of intramolecular cyclization of an N-aryl ethylamine (B1201723) derivative is a key strategy that can be adapted for tetrahydroquinoline synthesis.

Reductive Amination Strategies for 3-phenyl-1,2,3,4-tetrahydroquinoline Synthesis

Reductive amination is a highly effective method for forming amines from carbonyl compounds and ammonia or a primary or secondary amine. masterorganicchemistry.comyoutube.com This reaction proceeds through the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com This strategy can be applied to the synthesis of this compound through intramolecular cyclization.

A common approach involves the catalytic reduction of a nitro group on an aromatic ring, which is then followed by a reductive amination with a suitable carbonyl compound. nih.gov For example, a domino reaction featuring the reduction of a 2-nitroarylketone, followed by the formation of a cyclic imine and subsequent reduction, can afford tetrahydroquinolines in high yields. nih.gov Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Borohydride NaBH₄ A versatile and common reducing agent. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Povarov Reaction and Imino Diels-Alder Cycloadditions for Substituted Tetrahydroquinolines

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines. researchgate.netbohrium.com It is an imino Diels-Alder reaction, which involves the [4+2] cycloaddition of an imine with an electron-rich alkene. beilstein-journals.org The reaction can be carried out in a one-pot, multi-component fashion, combining an aniline (B41778), an aldehyde, and an alkene in the presence of an acid catalyst. researchgate.net This approach allows for the creation of polysubstituted tetrahydroquinolines with significant molecular diversity. beilstein-journals.orgbeilstein-journals.org

There are two proposed mechanisms for the Povarov reaction: a concerted [4+2] cycloaddition and a stepwise ionic pathway involving a Mannich-type reaction followed by an intramolecular Pictet-Spengler cyclization. researchgate.net The reaction can be catalyzed by both Lewis and Brønsted acids. bohrium.com The versatility of the Povarov reaction has been demonstrated by its use with a variety of anilines, aldehydes, and activated alkenes, including vinyl ethers and enamines. researchgate.netbohrium.com

Transition-Metal-Catalyzed Synthesis of this compound

Transition-metal catalysis has emerged as a highly efficient tool for the synthesis of complex organic molecules, including tetrahydroquinolines. These methods often offer high selectivity and functional group tolerance under mild reaction conditions.

Palladium-Catalyzed Cyclization and Reduction Reactions

Palladium catalysts are widely used in organic synthesis for their ability to facilitate a variety of transformations, including cross-coupling reactions, cyclizations, and reductions. mdpi.com In the context of tetrahydroquinoline synthesis, palladium catalysis can be employed for intramolecular C-N bond formation.

One strategy involves the palladium-catalyzed intramolecular amination of an appropriately functionalized aniline derivative. For instance, a secondary amide or carbamate (B1207046) precursor can undergo efficient cyclization to form five-, six-, and seven-membered rings with the appropriate choice of palladium catalyst, ligand, and base. organic-chemistry.org Another approach utilizes a palladium-catalyzed sequence involving ortho-alkylation and alkenylation followed by an intramolecular aza-Michael addition to construct the tetrahydroquinoline ring system. researchgate.net Furthermore, palladium-catalyzed reductive amination of ketones can also be a viable route.

Table 2: List of Chemical Compounds

Compound Name
This compound
Ammonia
Indole
Indole-2-carboxylic acid
Isoquinoline
Phenylhydrazine
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Tetrahydroisoquinoline

Copper-Catalyzed Amination and Hydroarylation Routes

Copper-catalyzed reactions represent a valuable tool for the synthesis of tetrahydroquinolines. These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds to construct the heterocyclic ring.

One notable approach involves the copper-catalyzed coupling of nitrogen nucleophiles with aryl bromides. For instance, 1,2,3,4-tetrahydro-8-hydroxyquinoline has been shown to promote the copper-catalyzed coupling of various nitrogen nucleophiles with aryl bromides, providing a pathway to N-arylated tetrahydroquinolines. acs.org Additionally, copper(I) iodide, in combination with potassium phosphate (B84403) and ethylene (B1197577) glycol, has been utilized for the synthesis of 2-phenyltetrahydroisoquinolines from 1,2,3,4-tetrahydroisoquinoline (B50084) and iodobenzene. beilstein-journals.org This highlights the utility of copper catalysis in forming the N-aryl bond, a key step in the synthesis of certain tetrahydroquinoline analogues.

Manganese-Catalyzed Borrowing Hydrogen Methodologies

Manganese-catalyzed reactions, particularly those employing the "borrowing hydrogen" (BH) strategy, have emerged as an atom-economical and environmentally benign approach for the synthesis of 1,2,3,4-tetrahydroquinolines. acs.orgacs.org This methodology involves the temporary removal of hydrogen from an alcohol to form a carbonyl intermediate, which then participates in a condensation reaction, followed by the return of the hydrogen to effect a reduction.

A manganese(I) PN³ pincer complex has been successfully employed for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.orgacs.org The choice of base in this one-pot cascade reaction is crucial for selectivity. While the use of KOtBu at 140 °C selectively yields the corresponding 2-phenylquinoline, a combination of KH and KOH at 120 °C preferentially produces 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700). acs.org This process is highly efficient, forming a C-C and a C-N bond in a single operation with water as the only byproduct and without the need for an external reducing agent. acs.org The reaction tolerates various substituents on both the 2-aminobenzyl alcohol and the secondary alcohol, although bulky substrates may lead to the formation of the quinoline (B57606) as the major product. acs.org

Iron-Mediated Heterocyclization Processes

Iron-catalyzed reactions provide another avenue for the synthesis of tetrahydroquinoline derivatives. An intramolecular nitrene C-H insertion process promoted by an air-stable iron(III) complex, [Fe(III)(F₂₀TPP)Cl], has been reported for the one-step synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines in good yields. nih.gov The proposed mechanism involves the formation of an iron-nitrene intermediate, which then undergoes a γ-hydrogen abstraction from the side chain to generate a benzylic radical, followed by cyclization to afford the final product. nih.gov

Organocatalytic and Asymmetric Synthesis of this compound

The development of organocatalytic and asymmetric methods has been instrumental in accessing enantioenriched tetrahydroquinolines, which are crucial for pharmaceutical applications. These strategies often rely on chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly chiral phosphoric acids, have proven to be highly effective catalysts for the enantioselective synthesis of tetrahydroquinolines. thieme-connect.deorganic-chemistry.org These catalysts can activate substrates and control the stereochemistry of various transformations, including reductions and cyclizations.

One approach involves a biomimetic transfer hydrogenation of quinoline-2-carboxylates using novel P-chiral, N-phosphoryl sulfonamide Brønsted acids to produce (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates. thieme-connect.de Another strategy utilizes a chiral phosphoric acid to catalyze the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, to afford tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org Furthermore, a relay catalysis system combining a visible-light-induced cyclization of 2-aminoenones with a chiral phosphoric acid-catalyzed transfer hydrogenation has been developed for the highly enantioselective synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org

Enantioselective Reductions and Cyclizations

Enantioselective reductions and cyclizations are key strategies for the asymmetric synthesis of tetrahydroquinolines. These methods often involve the use of chiral catalysts to control the stereoselectivity of the reduction of a prochiral precursor or a cyclization event.

One-pot cascade reactions have been developed that combine the formation of a quinoline intermediate with a subsequent asymmetric reduction. For example, a cascade biomimetic reduction of 2-aminochalcones using a ruthenium catalyst and a chiral phosphoric acid with a regenerable NAD(P)H model like phenanthridine (B189435) has been shown to produce chiral tetrahydroquinoline derivatives with high yields and enantioselectivities. Another approach involves the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides to produce 3,3-diarylpropyl amines with high enantioselectivity, which can then be converted to 4-aryl tetrahydroquinolines. acs.org The enantioselective synthesis of various tetrahydroquinoline derivatives has also been achieved through Pd-catalyzed alkene carboamination reactions, generating quaternary carbon stereocenters with high asymmetric induction. nih.gov

Diastereoselective Synthesis of Substituted this compound

The diastereoselective synthesis of substituted tetrahydroquinolines allows for the creation of multiple stereocenters with defined relative configurations.

A highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been developed to construct a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities. nih.govfrontiersin.org This method can also be performed as a one-pot reaction starting from in situ generated p-QMs. frontiersin.org Another approach involves a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. Alkylation with an allylic halide, followed by ozonolysis and catalytic hydrogenation, leads to the formation of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters as single diastereomers with the C-2 alkyl group cis to the C-4 carboxylic ester. nih.gov

Interactive Data Table of Research Findings

Below is a summary of selected synthetic methodologies for this compound and its analogues.

MethodologyCatalyst/ReagentStarting Material(s)ProductKey Features
Copper-Catalyzed Amination CuI, K₃PO₄, ethylene glycol1,2,3,4-Tetrahydroisoquinoline, Iodobenzene2-PhenyltetrahydroisoquinolineForms N-aryl bond. beilstein-journals.org
Manganese-Catalyzed Borrowing Hydrogen Mn(I) PN³ pincer complex, KH/KOH2-Aminobenzyl alcohol, Secondary alcohol2-Phenyl-1,2,3,4-tetrahydroquinolineAtom-economical, one-pot cascade, water as byproduct. acs.orgacs.org
Iron-Mediated Heterocyclization [Fe(III)(F₂₀TPP)Cl]Substituted aniline2-Aryl-1,2,3,4-tetrahydroquinolineIntramolecular nitrene C-H insertion. nih.gov
Chiral Brønsted Acid Catalysis P-chiral, N-phosphoryl sulfonamide Brønsted acidQuinoline-2-carboxylate(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylateBiomimetic transfer hydrogenation. thieme-connect.de
Chiral Brønsted Acid Catalysis Chiral phosphoric acid2-AminochalconeTetrahydroquinolineDehydrative cyclization followed by asymmetric reduction. organic-chemistry.org
Enantioselective Reduction Ru catalyst, Chiral phosphoric acid, Phenanthridine2-AminochalconeChiral tetrahydroquinolineOne-pot cascade biomimetic reduction.
Enantioselective Hydrogenation Ir-UbaPHOX3,3-Diarylallyl phthalimide4-Aryl tetrahydroquinolineHigh enantioselectivity. acs.org
Diastereoselective [4+2] Annulation -ortho-Tosylaminophenyl-substituted p-quinone methide, Cyanoalkene4-Aryl-substituted tetrahydroquinolineHigh diastereoselectivity. nih.govfrontiersin.org
Diastereoselective Tandem Reaction Pd/C, H₂Methyl (2-nitrophenyl)acetate, Allylic halide2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic estercis diastereomer formed. nih.gov

Kinetic Resolution Strategies

Kinetic resolution has emerged as a powerful technique for the synthesis of enantiomerically enriched tetrahydroquinolines. This strategy relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of the slower-reacting enantiomer.

A notable example involves the use of lithiation with a chiral ligand. The kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines has been achieved with high enantioselectivity using n-butyllithium and the chiral diamine, sparteine. This method yields highly enantioenriched 1,2-dihydroquinolines, which can subsequently be reduced to the corresponding enantioenriched tetrahydroquinolines. nih.gov For instance, the kinetic resolution of a 1,2-dihydroquinoline (B8789712) derivative using (+)-sparteine and trapping with acetone (B3395972) resulted in the recovery of the starting material with an enantiomeric ratio of 84:16. nih.gov

Another effective approach is asymmetric transfer hydrogenation (ATH). The kinetic resolution of racemic 3-aryl-1-indanones using commercial (R,R)- or (S,S)-Ts-DENEB as a catalyst demonstrates this principle. This process yields cis-3-arylindanols with high diastereomeric and enantiomeric excess, alongside unreacted 3-arylindanones with excellent enantiomeric excess. These resolved compounds are valuable precursors for the synthesis of chiral molecules, including (S)-4-aryl-3,4-dihydroquinolin-2(1H)-ones. rsc.org

Imine reductases (IREDs) also offer a biocatalytic avenue for kinetic resolution. In the presence of NADP+ at high pH values, IREDs can catalyze the kinetic resolution of chiral secondary amines, highlighting their potential in producing enantiopure tetrahydroquinolines. nih.gov

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for this compound, aiming for more environmentally benign and efficient processes.

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous-based synthetic routes is a key focus in green chemistry. One such method involves the gold nanoparticle-catalyzed reduction of quinolines. Supported on TiO2, gold nanoparticles (1 mol%) effectively catalyze the reduction of various functionalized quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system under solvent-free conditions. researchgate.net This reaction typically requires heating to 70°C and yields moderate to excellent results. researchgate.net

Multicomponent reactions (MCRs) under solvent-free conditions also provide an efficient pathway to tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinolines. For example, the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles has been achieved with high yields (85–97%) through a one-pot reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) without the need for a solvent. rsc.org

Electrochemical Synthesis and Selenylation

Electrochemical methods offer a green alternative to conventional synthesis by using electricity as a traceless oxidant, often under mild conditions. rsc.orgbohrium.com The electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones has been reported using O2 as a green oxygen source and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox mediator. rsc.orgbohrium.com

A notable development is the tunable selective electrochemical selenylation of tetrahydroquinolines. This method allows for the synthesis of different products by simply adjusting the reaction conditions. rsc.orgrsc.org When NaI is used as the electrolyte and TEMPO as a redox mediator, C-3 selenylated quinolines are formed. rsc.orgrsc.org In the absence of TEMPO, the reaction yields C-6 selenylated tetrahydroquinolines. rsc.orgrsc.org This oxidant- and metal-free process is insensitive to air and moisture, with hydrogen being the only byproduct. rsc.org Continuous-flow electrochemistry can further enhance the reaction efficiency. rsc.org

Furthermore, the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor provides a route to tetrahydroquinoline derivatives at room temperature. rsc.org

Photocatalytic Synthesis utilizing Covalent Organic Frameworks (COFs)

Photocatalysis using covalent organic frameworks (COFs) has emerged as a promising green synthetic strategy. COFs are crystalline porous polymers with high stability and tunable optical properties, making them effective heterogeneous photocatalysts. researchgate.netccspublishing.org.cnrsc.org

A metal-free porphyrin-based COF, H2P-Bph-COF, has been successfully employed for the synthesis of tetrahydroquinolines. researchgate.netccspublishing.org.cn Under visible light irradiation at room temperature, this heterogeneous photocatalyst facilitates the aerobic annulation of substituted N,N-dimethylanilines and N-aryl maleimides to produce tetrahydroquinoline derivatives in moderate to good yields. researchgate.netccspublishing.org.cn The catalyst is robust and can be reused multiple times without a significant loss in activity. ccspublishing.org.cn

Another study highlights the use of an imine-based COF with a high density of structural defects (COF-HNU30-10) for the cyclization of N,N-dimethylanilines with maleimides. This photocatalyst achieved quantitative yields (>99.9%) of various tetrahydroquinolines under visible light, outperforming non-defective COFs and even some noble-metal catalysts. rsc.org The enhanced activity is attributed to the defects facilitating charge transfer and separation. rsc.org

Biocatalytic Transformations (e.g., Imine Reductases) towards Chiral Tetrahydroquinoline Scaffolds

Biocatalysis, with its high efficiency, stereoselectivity, and environmentally friendly nature, is a valuable tool for synthesizing chiral tetrahydroquinolines. taylorfrancis.com Imine reductases (IREDs), which are NADPH-dependent enzymes, are particularly promising for the synthesis of chiral amines, including the reduction of cyclic imines to form tetrahydroquinoline and tetrahydroisoquinoline scaffolds. nih.govnih.govkent.ac.uk

Researchers have discovered and characterized numerous novel IREDs through genome mining. nih.govnih.govkent.ac.uk These enzymes have been successfully used to synthesize tetrahydroisoquinolines (THIQs), which are bioactive alkaloids, from dihydroisoquinoline precursors. nih.govnih.govrsc.org Selected IREDs have demonstrated high stereoselectivity and yields (>90%) when coupled with a cofactor recycling system. nih.gov While much of the research has focused on tetrahydroisoquinolines, the principles are applicable to the synthesis of chiral tetrahydroquinolines. The development of efficient asymmetric methods for substrates with bulky substituents at the C3 position of the tetrahydroquinoline ring remains an area of active research. taylorfrancis.com

Reaction Mechanisms and Selectivity in this compound Formation

The formation of the this compound ring system can proceed through various reaction mechanisms, with the choice of catalyst and reaction conditions dictating the selectivity of the final product.

In domino reactions, a multi-step sequence can be initiated by the reduction of a nitro group, followed by the formation of a cyclic imine, and subsequent reduction to yield the tetrahydroquinoline. nih.gov The selectivity in these reactions can be influenced by factors such as the solvent. For instance, in the reductive cyclization of 2-nitrochalcones, dichloromethane (B109758) was found to afford the best selectivity and highest yields for the tetrahydroquinoline product by promoting the rapid reduction of the side chain double bond and the nitro group, which prevents the formation of quinoline byproducts. nih.gov

Metal-mediated heterocyclization offers another pathway. An iron(III) complex can promote an intramolecular nitrene C-H insertion process. The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a γ-hydrogen from the side chain to form a benzylic radical that subsequently cyclizes to the tetrahydroquinoline product. nih.gov

In the context of photocatalytic synthesis using COFs, the proposed mechanism involves the generation of radical ions. For example, in the aerobic annulation reaction, the photocatalyst facilitates the formation of radical intermediates from the starting materials, which then undergo cyclization to form the tetrahydroquinoline ring. rsc.org

The electrochemical selenylation of tetrahydroquinolines demonstrates tunable selectivity based on the presence or absence of a redox mediator. rsc.orgrsc.org With TEMPO, the reaction proceeds through a pathway that leads to C-3 selenylation of the corresponding quinoline. rsc.org Without TEMPO, a different mechanism is favored, resulting in C-6 selenylation of the tetrahydroquinoline ring. rsc.org

The table below summarizes the yields of various tetrahydroquinoline derivatives synthesized using a defective COF photocatalyst (COF-HNU30-10). rsc.org

EntryProductYield (%)
1HH3a>99.9
2MeH3b>99.9
3OMeH3c>99.9
4FH3d>99.9
5ClH3e>99.9
6BrH3f>99.9
7HMe3g>99.9
8HPh3h>99.9

Regioselectivity and Stereoselectivity Control in Cycloadditions and Reductions

Achieving precise control over the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the tetrahydroquinoline ring is paramount for accessing specific isomers with desired properties.

Cycloaddition Reactions: Cycloaddition reactions, such as the Povarov reaction (an imino Diels-Alder reaction), represent a powerful strategy for the one-pot synthesis of tetrahydroquinolines. researchgate.net This reaction typically involves the condensation of an aniline, an aldehyde (like benzaldehyde), and an alkene. The regioselectivity and stereoselectivity are influenced by the electronic nature of the reactants and the catalyst employed. researchgate.netorganic-chemistry.org For instance, Lewis acids are often used to activate the imine component, guiding the approach of the dienophile.

Another notable example involves the acid-catalyzed reaction of enamides with benzyl (B1604629) azide, which yields fused-ring tetrahydroquinolines. This domino reaction proceeds through the formation of an N-phenyliminium intermediate, followed by nucleophilic addition and cyclization, affording products with complete cis diastereoselectivity. nih.gov

Reduction Reactions: The reduction of a pre-formed quinoline or a dihydroquinoline intermediate is a common method for obtaining the saturated tetrahydroquinoline core. nih.govnih.gov The stereochemical outcome of these reductions can be controlled through the use of chiral catalysts. A prominent example is the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. This process involves a dehydrative cyclization followed by an asymmetric reduction using a Hantzsch ester, all catalyzed by a single chiral phosphoric acid. This method yields the desired tetrahydroquinolines with excellent yields and high enantioselectivities. organic-chemistry.org

The "borrowing hydrogen" methodology offers another sophisticated approach. Using a manganese PN3 pincer complex, 2-aminobenzyl alcohols can react with secondary alcohols to form 1,2,3,4-tetrahydroquinolines. nih.gov The selectivity of this process is highly dependent on the reaction conditions; for example, in the reaction of 2-aminobenzyl alcohol with 1-phenylethanol, the use of potassium tert-butoxide at 140 °C selectively yields 2-phenylquinoline, whereas a combination of potassium hydride and potassium hydroxide (B78521) at 120 °C preferentially produces 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov

Control experiments in the synthesis of related quinoline structures have also shed light on stereocontrol. In a BF₃·OEt₂-catalyzed reaction between an indole and an enone-tethered imine, two diastereomers of a tetrahydroquinoline intermediate were isolated before subsequent aromatization. acs.org This highlights the formation of distinct stereoisomers during the cyclization step.

Reaction TypeReactantsCatalyst/ReagentKey FeatureSelectivity Outcome
Domino Reaction Enamides, Benzyl azideTriflic acidAcid-catalyzed cyclizationComplete cis diastereoselectivity nih.gov
Asymmetric Reduction 2-AminochalconesChiral Phosphoric Acid, Hantzsch EsterCatalytic asymmetric reductionExcellent yields and enantioselectivities organic-chemistry.org
Borrowing Hydrogen 2-Aminobenzyl alcohol, 1-PhenylethanolManganese PN3 Pincer Complex, KH/KOHBase-controlled selectivityPreferential formation of 2-phenyl-1,2,3,4-tetrahydroquinoline nih.gov
Imino Diels-Alder Anilines, Benzaldehyde, trans-AnetholeAcidic catalystsThree-component cycloadditionGood yields of substituted tetrahydroquinolines researchgate.net

Computational Mechanistic Elucidation of Key Steps

Computational chemistry provides invaluable insights into the mechanisms that govern the selectivity of chemical reactions. By modeling reaction pathways and transition states, researchers can rationalize experimental observations and predict outcomes.

A prime example is the study of the regioselective nitration of N-protected tetrahydroquinoline. Experimental results showed that the position of nitration (C6 vs. C7) was highly dependent on the nature of the N-protecting group. researchgate.net To understand this, a computational study using Density Functional Theory (DFT) at the B3LYP/6-31++G** level was performed. The calculations focused on the stability of the σ-complex intermediates formed during the nitration process. The results indicated that the calculated energies of these intermediates correlated well with the experimentally observed product distributions, providing a theoretical basis for the observed regioselectivity. researchgate.net

Mechanistic studies have also been applied to more complex multi-component reactions. For the four-component synthesis of polyhydroquinolines, two potential reaction pathways were proposed based on experimental evidence. rsc.org One path involves a Michael addition of an enamine to a Knoevenagel intermediate, while an alternative, unexpected pathway involves the nucleophilic attack of a Michael intermediate by an enamine, followed by a retro-aldol-type reaction. rsc.org Computational modeling of such pathways can help to determine the most energetically favorable route and explain the formation of the final product.

Furthermore, the role of additives in controlling reaction pathways has been investigated. In Pummerer-type cyclizations for the synthesis of related isoquinoline structures, the addition of a Lewis acid like boron trifluoride diethyl etherate was found to be crucial for promoting cyclization over other side reactions. jst.go.jp It was proposed that the Lewis acid facilitates the formation of a dicationic sulfonium-carbenium intermediate, which is more prone to cyclization. jst.go.jp Such proposed intermediates are ideal candidates for computational studies to verify their existence and elucidate their role in the reaction mechanism.

Reaction StudiedComputational MethodFocus of StudyKey Insight
Regioselective Nitration of N-acetyl-THQ DFT (B3LYP/6-31++G**)Stability of σ-complex intermediatesEnergy of intermediates correlates with experimental product ratio, explaining regioselectivity. researchgate.net
Pummerer-Type Cyclization N/A (Proposed)Role of Lewis acid additiveProposes a dicationic intermediate to explain enhanced cyclization, a hypothesis suitable for computational verification. jst.go.jp
Four-Component Synthesis of Polyhydroquinolines N/A (Proposed)Reaction pathway elucidationSuggests two possible mechanistic pathways that could be differentiated by computational energy profiling. rsc.org

Chemical Reactivity, Functionalization, and Derivatization of 3 Phenyl 1,2,3,4 Tetrahydroquinoline

Electrophilic Aromatic Substitution on the Phenyl Ring and Tetrahydroquinoline Core

The structure of 3-phenyl-1,2,3,4-tetrahydroquinoline presents two distinct aromatic rings for potential electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of such reactions are dictated by the electronic properties of the substituents on each ring. uci.edulibretexts.org

The tetrahydroquinoline core contains a secondary amine, a powerful activating group. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the fused benzene (B151609) ring through resonance, making it highly susceptible to electrophilic attack. This strong activation directs incoming electrophiles primarily to the ortho and para positions relative to the amine, which correspond to the C5 and C7 positions of the tetrahydroquinoline nucleus.

Common EAS reactions include:

Halogenation: Introduction of chlorine or bromine, typically requiring a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Substitution with a nitro group (–NO2) using a mixture of nitric and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, though the amine functionality can complicate these reactions by coordinating to the Lewis acid catalyst. masterorganicchemistry.com Protection of the nitrogen atom is often necessary to achieve successful Friedel-Crafts reactions.

Nucleophilic Additions and Substitutions on the Tetrahydroquinoline Ring System (e.g., SAr-terminated sequences)

Nucleophilic aromatic substitution (SNAr) on the tetrahydroquinoline ring system is generally challenging as it requires the presence of strong electron-withdrawing groups to activate the ring and a suitable leaving group, neither of which are present in the parent this compound.

However, SNAr reactions are a key strategy in the synthesis of functionalized tetrahydroquinolines. These domino reactions often involve an initial nucleophilic attack followed by an intramolecular SNAr cyclization. For instance, a sequence can be designed where a side chain amine, formed in situ via reductive amination, attacks an activated aromatic ring to displace a fluoride (B91410) or nitro group, thereby constructing the tetrahydroquinoline ring. nih.gov While this demonstrates the utility of the SNAr mechanism in building the scaffold, its application for post-synthesis functionalization of an existing, unactivated this compound core is not a common strategy. nih.gov

Oxidation and Reduction Chemistry of this compound

The tetrahydroquinoline scaffold represents a reduced form of the aromatic quinoline (B57606) system. Consequently, its most significant reaction in this category is oxidation, specifically dehydrogenation, to form the corresponding 3-phenylquinoline. This transformation re-aromatizes the heterocyclic ring and is a valuable method for synthesizing substituted quinolines that may be difficult to access through other means. researchgate.net

Various catalytic systems have been developed to effect this oxidative dehydrogenation efficiently.

Catalyst SystemOxidantConditionsOutcome
Manganese OxidesO₂ (aerobic)Additive-freeHigh activity and stability for dehydrogenation. researchgate.net
NiO on Graphene (NiO/Gr)O₂ (aerobic)DMSO, 100 °CEfficient dehydrogenation with catalyst recycling. researchgate.net
Monoamine Oxidase (MAO-N)-BiotransformationEnzymatic oxidation to the corresponding quinoline. researchgate.net

This table is interactive and searchable.

Reduction of the this compound is less common, as the heterocyclic part is already saturated. The phenyl groups could be hydrogenated under harsh conditions (high pressure and temperature with catalysts like Rhodium or Ruthenium), but this typically requires forcing conditions that may also lead to ring-opening or other side reactions.

N-Functionalization Reactions of the Amine Moiety (e.g., Acylation)

The secondary amine at the N1 position is a key handle for functionalization, allowing for the introduction of a wide variety of substituents. These reactions are typically straightforward and high-yielding.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding N-acyl derivatives. This is a common strategy to protect the nitrogen, modify the electronic properties of the molecule, or install functional groups for further elaboration. The N-acyl group can also serve as a directing group in other reactions. mdpi.com

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides. Reductive amination provides another route, where the tetrahydroquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. Tandem procedures that reduce a quinoline to a tetrahydroquinoline and then perform a reductive N-alkylation in one pot have been developed, showcasing the utility of this transformation. rsc.orgorganic-chemistry.org

N-Arylation: Coupling with aryl halides or boronic acids, often under metal catalysis (e.g., copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination), can be used to synthesize N-aryl tetrahydroquinolines. mdpi.com

Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
N-AcylationAcyl Chloride, Base-N-Acyl-3-phenyl-THQ mdpi.com
Reductive N-AlkylationAldehyde, Hantzsch esterBoronic AcidN-Alkyl-3-phenyl-THQ organic-chemistry.org
N-ArylationArylboronic AcidCu(OAc)₂, PyridineN-Aryl-3-phenyl-THQ mdpi.com

This table is interactive and searchable.

Transformations at the 3-position and Other Stereocenters

The C3 position of this compound is a chiral center. Synthetic strategies that control the stereochemistry at this position are of significant interest. While functionalizing the C3 position after the ring has been formed is difficult without disrupting the C-C bond, many synthetic methods focus on establishing this stereocenter during the construction of the ring.

For example, enantioselective synthesis can be achieved through chiral phosphoric acid-catalyzed dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction. organic-chemistry.org This approach builds the tetrahydroquinoline ring while setting the desired stereochemistry at C3.

Further transformations can be performed on the phenyl ring itself. Standard electrophilic aromatic substitution reactions (nitration, halogenation) can modify the phenyl group, provided that the more reactive tetrahydroquinoline ring is deactivated, for instance, by N-acylation.

Ring-Opening and Rearrangement Reactions of this compound

Ring-opening and rearrangement reactions of the stable tetrahydroquinoline scaffold are not common and typically require specific substrates and energetic conditions. Certain rearrangement reactions have been observed during the synthesis of related heterocyclic systems. For example, some domino reactions that aim to produce tetrahydroquinolines can involve rearrangement of intermediates before the final ring system is formed. nih.gov

One potential pathway for rearrangement could involve N-functionalization with a group that can participate in a sigmatropic rearrangement. For example, investigations into 2,3-sigmatropic rearrangements of 2-substituted-1,2,3,4-tetrahydroisoquinoline-3-esters have been described, suggesting that similar transformations could be explored for the tetrahydroquinoline scaffold. bath.ac.uk

Tandem Reaction Sequences for Advanced Functionalization

Tandem, or domino, reactions are powerful tools for rapidly building molecular complexity. While many tandem sequences are designed to synthesize the tetrahydroquinoline core, rsc.org others can use the pre-formed scaffold as a starting point for further functionalization.

A notable example is the one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by a reductive alkylation of the nitrogen atom. rsc.org This allows for the direct synthesis of C-functionalized and N-alkylated tetrahydroquinoline derivatives from quinoline precursors in a single operation. Another advanced sequence involves the Lewis acid-promoted Michael addition of indoles to enone-tethered imines, which proceeds through an intramolecular Mannich-type reaction to form tetrahydroquinolines that are subsequently aromatized. acs.org These strategies highlight how multiple transformations can be chained together to efficiently generate highly substituted and complex molecules based on the tetrahydroquinoline framework.

Advanced Structural Elucidation and Conformational Analysis of 3 Phenyl 1,2,3,4 Tetrahydroquinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment and Dynamic Processes

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-phenyl-1,2,3,4-tetrahydroquinoline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and stereochemistry.

Detailed analysis of ¹H NMR spectra reveals the chemical shifts and coupling constants (J-values) for the protons in the molecule. The protons on the tetrahydroquinoline ring (at C2, C3, and C4) and the phenyl substituent exhibit characteristic signals. For instance, the proton at C3, being a chiral center, shows complex splitting patterns due to its coupling with adjacent protons at C2 and C4. The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The resonance of the C3 carbon is particularly indicative of the substitution pattern. Dynamic NMR (DNMR) studies can be employed to investigate conformational exchange processes, such as the ring inversion of the heterocyclic moiety. By monitoring changes in the NMR spectra at different temperatures, the energy barriers for these dynamic processes can be calculated.

Research has provided specific NMR data for the chiral forms of this compound. rsc.orgliv.ac.uk The data confirms the successful synthesis and purification of the compound. rsc.org

Table 1: Representative NMR Data for this compound in CDCl₃ Data sourced from studies on the (S)-enantiomer and related derivatives.

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H7.0-7.4114-145
NH~3.7 (broad s)-
C2-H3.3-3.4 (m)~49.0
C3-H3.1-3.2 (m)~45.0
C4-H2.8-2.9 (t)~27.0
Phenyl C-H7.2-7.4 (m)126-145

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and specific enantiomer.

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure of this compound in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

While a crystal structure for the parent this compound is not widely reported, analysis of closely related derivatives reveals key structural features. For example, the absolute configuration of a complex indole-derived tetrahydroquinoline containing the this compound core was unambiguously determined as (2S,3R,4S) by single-crystal X-ray diffraction. This analysis confirms the relative stereochemistry of the substituents on the heterocyclic ring.

In the solid state, the tetrahydroquinoline ring typically adopts a half-chair conformation. The phenyl group at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more energetically favorable to minimize steric hindrance.

Furthermore, X-ray diffraction studies illuminate the intermolecular interactions that govern the crystal packing. For this compound, these interactions are expected to be dominated by N-H···π interactions and van der Waals forces. The nitrogen atom's hydrogen can act as a hydrogen bond donor, potentially interacting with the π-system of the phenyl ring of an adjacent molecule.

Table 2: Typical Crystallographic Parameters for Tetrahydroquinoline Derivatives

Parameter Typical Value Significance
Space Groupe.g., P2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, Å)VariesDefines the size of the repeating unit in the crystal.
C-N Bond Length (Å)~1.45 - 1.47Typical single bond length.
C-C Bond Length (Å)~1.50 - 1.54 (aliphatic), ~1.37 - 1.40 (aromatic)Indicates bond order and hybridization.
Ring Torsion Angles (°)VariesDefines the specific half-chair conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for obtaining a "fingerprint" of its conformational state.

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Key expected absorptions for this compound include:

N-H Stretch: A moderate to sharp band around 3400 cm⁻¹, characteristic of the secondary amine.

Aromatic C-H Stretch: Multiple sharp bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bend: A band around 1500-1600 cm⁻¹.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Aromatic C-H Bend (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" modes, often give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational assignment. acs.org These spectra serve as a conformational fingerprint, as subtle shifts in peak positions and intensities can reflect different molecular conformations.

Table 3: Principal Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch~3410IR nottingham.ac.uk
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=C Aromatic Stretch1450 - 1600IR, Raman
C-N Stretch1250 - 1350IR
Out-of-Plane C-H Bend690 - 900IR

Circular Dichroism and Optical Rotatory Dispersion for Chiral this compound

Since this compound possesses a chiral center at the C3 position, its enantiomers are optically active. This property can be investigated using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These chiroptical techniques are essential for distinguishing between enantiomers and assigning their absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum of a chiral molecule will show a characteristic curve, and if the wavelength range encompasses an electronic absorption band of the chromophore, it will exhibit a "Cotton effect" (a peak and a trough). The sign of the Cotton effect can be related to the stereochemistry of the molecule.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, showing positive or negative peaks for specific electronic transitions.

For chiral this compound, the chromophores are the phenyl group and the substituted benzene (B151609) ring of the quinoline (B57606) system. The electronic transitions associated with these aromatic systems would give rise to specific signals in the CD and ORD spectra. The sign and intensity of these signals are directly related to the absolute configuration (R or S) at the C3 center. For example, a specific rotation value of [α]D²⁰ –24 (c 0.1, CH₂Cl₂) has been reported for the (S)-enantiomer, confirming its optical activity. liv.ac.uk

While full ORD/CD spectra are not commonly published, these techniques are invaluable for confirming enantiomeric purity and for stereochemical studies in synthetic chemistry.

Mass Spectrometry Fragmentation Patterns and Isotopic Labeling Studies for Structural Insights

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula (C₁₅H₁₅N).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion (M⁺˙ or [M+H]⁺). This ion then undergoes a series of fragmentation reactions, yielding smaller, characteristic ions. The fragmentation pattern is a molecular fingerprint that can be used for identification.

Expected fragmentation pathways for this compound include:

Loss of the Phenyl Group: Cleavage of the C3-phenyl bond can lead to a fragment corresponding to [M - C₆H₅]⁺.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo an RDA reaction, leading to the cleavage of the ring into two smaller fragments.

Benzylic Cleavage: Cleavage of the bond alpha to the benzene ring (the C3-C4 bond) can occur, leading to the formation of a stable benzylic cation.

Loss of Small Neutral Molecules: Sequential loss of small, stable molecules like H₂, CH₄, or HCN from various fragments can also be observed.

Isotopic labeling studies, where specific atoms (like deuterium (B1214612) replacing hydrogen at certain positions) are incorporated into the molecule, can be used to definitively track the movement of atoms during fragmentation, thereby confirming the proposed fragmentation mechanisms.

Table 4: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 209.29 g/mol )

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
209[M]⁺˙ or [M+H]⁺Molecular Ion
208[M-H]⁺Loss of a hydrogen radical
132[M - C₆H₅]⁺Loss of the phenyl group
117[C₉H₉]⁺RDA fragmentation product
91[C₇H₇]⁺Tropylium ion from phenyl group

Theoretical and Computational Studies on 3 Phenyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure of 3-phenyl-1,2,3,4-tetrahydroquinoline. These methods provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key parameter derived from these calculations is the HOMO-LUMO energy gap . The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between them indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For a related compound, 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline incorporated into a bis(styryl) molecular structure, the LUMO level was estimated to be 3.2 eV. researchgate.net This value provides a reference point for the electronic properties of similar tetrahydroquinoline derivatives.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(**), are also used to optimize the ground-state geometry of tetrahydroquinoline derivatives, ensuring that the calculated properties correspond to the most stable molecular structure. nih.gov

Table 1: Calculated Electronic Properties of a Tetrahydroquinoline Derivative

PropertyValue
LUMO Energy Level3.2 eV

Data for a 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline derivative. researchgate.net

Conformational Energy Landscapes and Ring Flipping Dynamics

The 1,2,3,4-tetrahydroquinoline (B108954) skeleton is not planar and can adopt several conformations. The most common conformations are the half-chair , boat , and sofa forms. researchgate.net The relative energies of these conformers determine the conformational landscape of the molecule.

The process of interconversion between these conformations is known as ring flipping . wikipedia.org This dynamic process involves rotations around single bonds and leads to the exchange of axial and equatorial substituent positions. wikipedia.orgchemistrysteps.com The energy barriers associated with these flips determine the rate of interconversion.

For substituted tetrahydroquinolines, the preferred conformation is the one that minimizes steric interactions. For instance, in cyclohexane, a related six-membered ring system, a bulky substituent like a methyl group preferentially occupies the equatorial position to reduce steric strain. wikipedia.orgyoutube.com This principle also applies to the this compound, where the phenyl group's orientation (axial vs. equatorial) significantly impacts the conformational stability.

NMR spectroscopy is a powerful experimental technique to study these conformations. The coupling constants between protons on the tetrahydroquinoline ring can provide information about their dihedral angles and thus the ring's conformation. researchgate.net For example, the observation of specific nuclear Overhauser effect (NOE) cross-peaks can help in establishing the relative configuration of substituents. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. For reactions involving tetrahydroquinolines, such as their synthesis or further functionalization, theoretical models can elucidate the step-by-step process of bond breaking and formation.

For instance, the synthesis of tetrahydroquinolines can occur through various routes, including domino reactions, which involve multiple transformations in a single operation. nih.gov Modeling these complex reactions can help in understanding the role of catalysts and reaction conditions in controlling the outcome.

Quantum chemical calculations are employed to locate the transition state , which is the highest energy point along the reaction coordinate. pku.edu.cn The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Modern computational methods, including those utilizing machine learning, are being developed to accelerate the process of finding transition states. dtu.dk

In the context of electrophilic reactions, computational studies can predict the regioselectivity by comparing the energies of different possible reaction pathways. pku.edu.cn For example, in the aminoalkenylation of heteroaromatics, calculations can determine whether the reaction is under kinetic or thermodynamic control, which dictates the final product distribution. pku.edu.cn

Spectroscopic Parameter Prediction

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions, when compared with experimental spectra, aid in the assignment of signals to specific atoms in the molecule. researchgate.netresearchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of molecules are determined by their vibrational modes. DFT calculations can compute these vibrational frequencies. nih.govresearchgate.net A comparison between the calculated and experimental spectra helps in the interpretation of the observed bands and confirms the molecular structure. nih.gov

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, ECD spectroscopy is a valuable tool for determining the absolute configuration. Theoretical calculations can predict the ECD spectrum, and by matching it with the experimental spectrum, the stereochemistry of the molecule can be established.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, the B3LYP functional with the 6-311+G(**) basis set has been shown to provide good agreement between calculated and observed vibrational frequencies for a related tetrahydroquinoline derivative. nih.gov

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules in the solution state over time. By simulating the movements of the solute (this compound) and solvent molecules, MD can reveal information about:

Solvation: How the solvent molecules arrange themselves around the solute.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformations.

Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent molecules.

Quantum chemical calculations and molecular dynamics simulations have been used to study the electrophilic aminoalkenylation of heteroaromatics, which can lead to the formation of tetrahydroquinoline-like structures. pku.edu.cn These simulations can help to understand the role of the solvent and temperature on the reaction dynamics and selectivity. pku.edu.cn

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its properties, such as chemical reactivity or selectivity. This is achieved by developing mathematical models that relate molecular descriptors to the property of interest.

For tetrahydroisoquinoline derivatives, a related class of compounds, QSAR analysis has been performed to understand their properties. nih.gov In these studies, various chemical descriptors are calculated using quantum chemical methods. nih.gov These descriptors can include:

Electronic properties (e.g., HOMO/LUMO energies)

Steric properties (e.g., molecular volume, surface area)

Hydrophobic properties (e.g., logP)

By analyzing the relationship between these descriptors and a specific activity (e.g., chemical reactivity), a predictive QSAR model can be built. Such models can then be used to estimate the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For instance, the water-accessible surface area was found to have a high correlation with the tumor specificity of certain tetrahydroisoquinoline derivatives. nih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The non-covalent interactions between molecules of this compound, or between it and other molecules, can lead to the formation of ordered structures known as supramolecular assemblies. Understanding these interactions is crucial for predicting how the molecules will pack in the solid state (crystal engineering) and their behavior in condensed phases.

Computational methods can be used to study these interactions, which include:

Hydrogen bonding: If there are suitable donor and acceptor groups.

π-π stacking: Interactions between the aromatic rings of the phenyl and quinoline (B57606) moieties.

CH-π interactions: Interactions between C-H bonds and the π-systems.

van der Waals forces: General attractive and repulsive forces between molecules.

The study of intermolecular interactions in different calix nih.govarene conformations has shown how hydrogen bonding and offset face-to-face π-π interactions can dictate the packing in the solid state. mdpi.com Similar principles would apply to the supramolecular assembly of this compound. By analyzing the potential for these interactions, it is possible to predict how the molecules might self-assemble into larger, ordered structures.

Exploration of Non Biological Applications and Material Science Relevance of 3 Phenyl 1,2,3,4 Tetrahydroquinoline Derivatives

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials (e.g., Hole Transporting Materials)

Derivatives of the broader quinoline (B57606) and tetrahydroquinoline families have shown promise in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. Specifically, certain quinoline-based compounds have been investigated for their potential as luminophores in OLEDs. mdpi.com The core structure of these molecules can be tailored to exhibit desirable photophysical properties, such as high fluorescence quantum yields. mdpi.com

In the context of OLEDs, hole transporting materials (HTMs) are crucial for efficient device performance. While direct applications of 3-phenyl-1,2,3,4-tetrahydroquinoline in this specific role are still an emerging area of research, related nitrogen-containing heterocyclic compounds are actively being explored. For instance, triazatruxene-based molecules have been successfully employed as low-cost and efficient HTMs in perovskite solar cells, achieving high power conversion efficiencies. rsc.org The fundamental properties of the tetrahydroquinoline framework, such as its electron-donating nature, suggest its potential as a core for designing novel HTMs. The general strategy involves creating organic small molecules with a core that facilitates intermolecular π-π stacking and provides multiple sites for hole hopping, which are beneficial for improving hole mobility. google.com

Role as Ligands or Chiral Auxiliaries in Catalysis (Excluding biological catalysis)

The chiral nature of many this compound derivatives makes them valuable assets in asymmetric catalysis. These compounds can serve as chiral ligands for transition metal catalysts or as chiral auxiliaries to control the stereochemical outcome of chemical reactions.

The tetrahydroisoquinoline framework, closely related to tetrahydroquinoline, has been successfully employed in the synthesis of chiral ligands for enantioselective catalysis. researchgate.net For example, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used to create coordination compounds with various metal ions, including Cu²⁺, Co²⁺, and Fe³⁺. researchgate.net These complexes have been tested in enantioselective reactions like the nitroaldol (Henry) reaction and Michael addition, demonstrating the potential of this scaffold in asymmetric synthesis. researchgate.net

Similarly, chiral t-butylsulfinamide has been effectively used as a chiral auxiliary for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This highlights the broader utility of chiral amine derivatives in guiding stereoselective transformations. The development of new catalysts, such as those based on iridium and phosphinooxazoline ligands, has shown excellent performance in the asymmetric hydrogenation of various substrates, paving the way for the synthesis of chiral 3-phenyl-tetrahydroquinolines.

Development as Fluorescent Probes and Sensors for Non-Biological Analytes

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively utilized in the development of fluorescent probes and sensors for the detection of various analytes. researchgate.netmdpi.com The fluorescence of these compounds can be modulated by interactions with specific ions or molecules, making them effective chemosensors. researchgate.net

Several mechanisms can be employed in the design of these sensors, including Photoinduced Electron Transfer (PET), Intermolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net For instance, a novel fluorescent sensor based on a quinoline derivative was developed for the highly selective and sensitive detection of Fe³⁺ ions. nih.gov The sensor exhibited a significant decrease in fluorescence intensity upon binding with Fe³⁺, with a low detection limit. nih.gov

Derivatives of 1H-pyrazolo[3,4-b]quinoline have also been synthesized and investigated as fluorescent sensors for the detection of inorganic cations like Li⁺, Na⁺, Ba²⁺, Mg²⁺, and Ca²⁺. nih.gov Another sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative demonstrated a significant fluorescence enhancement upon complexation with Zn²⁺ ions, allowing for its use in detecting zinc ions in various media. mdpi.com The development of such probes is crucial for environmental monitoring and other analytical applications. mdpi.comsemanticscholar.org

Sensor BaseTarget AnalyteDetection MechanismReference
Quinoline DerivativeFe³⁺Fluorescence Quenching nih.gov
1H-pyrazolo[3,4-b]quinolineLi⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺Electron Transfer Retardation nih.gov
1H-pyrazolo[3,4-b]quinolineZn²⁺Fluorescence Enhancement mdpi.com
Pyrroloquinoline DerivativeLysineSpecific Recognition mdpi.com

Incorporation into Polymeric Materials and Covalent Organic Frameworks (COFs)

The incorporation of this compound and its derivatives into polymeric materials and covalent organic frameworks (COFs) is an area with significant potential, though still in its early stages. The rigid and planar nature of the aromatic portions of the molecule, combined with the reactive sites on the tetrahydroquinoline ring, makes it a suitable candidate for polymerization and for building extended, porous structures like COFs.

While specific examples of this compound in COFs are not yet widely reported, the principles of COF design suggest its feasibility. The synthesis of COFs typically involves the condensation of multitopic building blocks to form crystalline, porous polymers. The functional groups on the tetrahydroquinoline scaffold could be modified to participate in such condensation reactions.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The structural features of this compound derivatives make them interesting candidates for exploration in supramolecular chemistry and host-guest interactions. The presence of aromatic rings allows for π-π stacking interactions, while the nitrogen atom can participate in hydrogen bonding. These non-covalent interactions are the foundation of supramolecular assembly.

The ability of related quinoline-based systems to act as fluorescent probes for various ions is a direct consequence of host-guest interactions. mdpi.comnih.govnih.gov The quinoline derivative acts as a host, encapsulating or binding to the guest ion, which leads to a change in its photophysical properties. The design of more complex host molecules based on the this compound scaffold could lead to the development of selective receptors for a variety of neutral and charged guest species.

Use in Advanced Chemical Synthesis (e.g., protecting groups, synthons)

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is a valuable synthon in organic synthesis, serving as a building block for the construction of more complex molecules. nih.govorganic-chemistry.org The synthesis of tetrahydroquinolines can be achieved through various methods, including the hydrogenation of quinolines and domino reactions. nih.govwikipedia.org

The development of asymmetric synthetic routes to functionalized 1,2,3,4-tetrahydroquinolines has been a significant area of research. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to produce enantiomerically pure products. nih.govmdpi.com The resulting chiral tetrahydroquinolines can then be used as key intermediates in the total synthesis of natural products and other biologically active compounds. acs.orgrsc.org For example, 1,3-dipolar cycloaddition reactions involving C,N-cyclic azomethine imines provide an efficient method for constructing diverse and complex chiral tetrahydroisoquinoline compounds, a closely related class of molecules. nih.gov

Antioxidant Properties in Material Preservation (Non-biological context)

Derivatives of tetrahydroquinoline have been investigated for their antioxidant properties, which are relevant in the context of material preservation. nih.gov Oxidative degradation can lead to the deterioration of various materials, and the incorporation of antioxidants can extend their lifespan and maintain their performance.

The antioxidant activity of these compounds is often attributed to their ability to act as free radical scavengers. nih.gov The nitrogen atom and the aromatic ring system can participate in redox reactions, neutralizing reactive oxygen species and other free radicals. The synthesis of novel N-propargyl tetrahydroquinoline derivatives has been shown to yield compounds with potent antioxidant effects. nih.gov The unique electronic properties of the propargylamine (B41283) group, combined with the tetrahydroquinoline scaffold, contribute to their radical scavenging capabilities. nih.gov

Compound ClassAntioxidant ActivityMechanismReference
N-propargyl tetrahydroquinolinesPotent free radical scavengersRadical Scavenging nih.gov
General Tetrahydroquinoline DerivativesAntioxidant propertiesNot specified nih.gov

Future Directions and Emerging Research Avenues for 3 Phenyl 1,2,3,4 Tetrahydroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign and efficient chemical processes has spurred the development of novel synthetic strategies for 3-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives. A significant trend is the move towards "green" chemistry, focusing on metal-free and atom-economic reactions.

Recent research has demonstrated the diastereoselective synthesis of tetrahydroquinolines through acid-promoted rearrangement of arylmethyl azides, a method that can proceed under metal-free conditions. nih.gov Another innovative approach involves the direct photochemical amination of aromatic C-H bonds. This modified Hofmann-Löffler-Freytag reaction utilizes UV irradiation in highly acidic media to construct the tetrahydroquinoline core, and has been successfully adapted for use in continuous photochemical reactors. synthiaonline.com

Table 1: Comparison of Novel Synthetic Methodologies

Methodology Key Features Advantages
Acid-Promoted Azide Rearrangement Metal-free, Diastereoselective Environmentally friendly, High selectivity nih.gov
Photochemical Amination UV-irradiation, C-H functionalization Novel bond formation, Suitable for flow chemistry synthiaonline.com
Asymmetric Povarov Reaction Chiral acid catalyst, Three-component High atom economy, Excellent enantioselectivity arxiv.org

Advanced Functionalization Strategies for Enhanced Material Properties

To unlock the full potential of the this compound core for advanced materials, researchers are developing sophisticated functionalization strategies. These methods aim to precisely install various chemical groups onto the scaffold, thereby tuning its electronic, optical, and physical properties.

A key area of focus is the regioselective functionalization of the quinoline (B57606) ring. Methods have been developed for the selective introduction of halogen atoms (bromo, chloro, iodo) at the 3-position. nih.gov This opens the door for subsequent cross-coupling reactions to introduce a wide array of other substituents. Beyond halogens, strategies are being devised for the direct incorporation of alkyl, aryl, and carbonyl moieties, allowing for the creation of a diverse library of derivatives with tailored properties. nih.gov The use of salt-stabilized organozinc reagents is also a promising technique for the functionalization of heteroaromatic systems like tetrahydroquinoline.

Integration into Hybrid Materials and Nanostructures

A forward-looking research direction involves incorporating the this compound unit into larger, functional systems such as hybrid materials and nanostructures. This integration aims to combine the unique properties of the quinoline moiety with the structural and functional advantages of polymers, metal-organic frameworks (MOFs), and nanoparticles.

Patent literature suggests the inclusion of tetrahydroquinoline derivatives in nanoparticle-based compositions, potentially for drug delivery applications. googleapis.comgoogle.com There is also growing interest in using quinoline-based linkers for the construction of "metallosupramolecular" architectures, where the nitrogen atom and aromatic system can coordinate with metal ions to form complex, self-assembled structures. researchgate.net Another avenue involves the combination of tetrahydroquinoline derivatives with various polymers, such as fatty acid or glycolic acid polymers, to create sustained-release preparations. google.com While direct examples of this compound in MOFs are still emerging, the availability of functionalized derivatives, such as fluorinated versions, suggests their potential use as building blocks for novel fluorinated MOFs. alfa-chemistry.com

Application of Machine Learning and Artificial Intelligence in Design and Synthesis

Table 2: AI Platforms in Chemical Synthesis

Platform Type Core Technology Application in Tetrahydroquinoline Chemistry
Template-Based AI Pre-defined reaction templates Predicts known reaction types for synthesis. nih.gov
Template-Free AI Neural networks (e.g., Transformers) Proposes novel or unconventional synthetic routes. chemcopilot.com

Exploration of Unconventional Reactivity and Catalysis

Moving beyond traditional synthetic transformations, researchers are exploring the unconventional reactivity of the this compound system to forge new chemical pathways and catalytic applications.

Interdisciplinary Research Opportunities in Advanced Materials Science

The unique properties of the this compound scaffold position it at the crossroads of several scientific disciplines, creating rich opportunities for interdisciplinary research, particularly in advanced materials science.

The demonstrated biological activity of certain quinoline derivatives, such as antitubercular properties, points to a synergy between medicinal chemistry and materials science. researchgate.net For example, functionalized tetrahydroquinolines could be integrated into polymers or nanoparticles to create advanced drug delivery systems or antimicrobial surfaces. The ability of N-phenyl quinolone-type linkers to form π-π stacking interactions and coordinate with metal ions is being exploited to build self-assembled metallosupramolecular architectures. researchgate.net These organized, multi-component systems could find applications in sensing, catalysis, or as novel electronic materials. The continued development of new functionalization strategies will undoubtedly open up further interdisciplinary applications, from organic electronics to smart coatings.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives, and how do substituent positions influence methodology selection?

  • Methodological Answer : Synthesis typically involves cyclization reactions, such as intramolecular electrophilic attack of aliphatic side chains on aromatic rings (e.g., using epichlorohydrin and diphenylamine precursors) . Substituent positions (e.g., phenyl at position 3) dictate reaction pathways; electron-donating groups favor acid-catalyzed cyclization, while steric hindrance may require alternative catalysts like ionic liquids . Green methods using reusable acidic ionic liquids (e.g., [NMPH]H₂PO₄) avoid toxic metal catalysts and improve sustainability .

Q. How can researchers confirm the identity and purity of synthesized this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR/IR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns and carbonyl stretching frequencies .
  • Melting point analysis : Compare with literature values for purity assessment .
  • Chromatography (HPLC/TLC) : Resolve cis/trans isomers, a common challenge in tetrahydroquinoline synthesis .

Q. What biological activities are commonly associated with this compound derivatives?

  • Methodological Answer : Core activities include:

  • Neuroprotection : Derivatives like 2,2,4-trimethyl analogs reduce oxidative stress in Parkinson’s disease models .
  • Antimicrobial/Anticancer : Structural analogs (e.g., fluorinated or sulfonylated derivatives) exhibit activity via enzyme inhibition or DNA intercalation .
  • Anti-inflammatory : Substituents like hydroxyl or methanesulfonyl groups enhance receptor binding .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what catalysts are most effective?

  • Methodological Answer : Enantioselective Povarov cycloadditions using chiral organocatalysts (e.g., Bronsted acids) yield atropisomers with axial chirality . Metal-free transfer hydrogenation protocols using Hantzsch esters provide stereocontrol, avoiding racemization . For cis/trans isomer separation, optimize solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. What strategies address synthetic challenges in preparing bifunctional this compound derivatives?

  • Methodological Answer : Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline) require sequential cyclization. Key steps include:

  • Dual electrophilic sites : Use precursors like N,N'-di(3-chloro-2-hydroxypropyl)-diaminobenzene to enable intramolecular cyclization at two positions .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to prevent cross-reactivity .

Q. How do structural modifications (e.g., fluorine substitution) alter the biological efficacy of this compound derivatives?

  • Methodological Answer : Fluorine at position 6 or 8 enhances metabolic stability and receptor affinity via electron-withdrawing effects. For example:

  • 6-Fluoro derivatives : Improve blood-brain barrier penetration in neuropathic pain models .
  • Trifluoromethyl groups : Increase lipophilicity and target selectivity in enzyme inhibition studies .

Q. How should researchers resolve contradictions in spectral or biological data for structurally similar tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model NMR chemical shifts to distinguish regioisomers .
  • Dose-response assays : Compare IC₅₀ values across analogs to identify substituent-specific trends (e.g., chloro vs. trifluoromethyl groups) .
  • Crystallography : Resolve ambiguous NOE correlations in crowded aromatic regions .

Q. What green chemistry approaches improve the sustainability of tetrahydroquinoline synthesis?

  • Methodological Answer :

  • Ionic liquid catalysts : [NMPH]H₂PO₄ enables five reuses without significant activity loss, reducing waste .
  • Solvent-free conditions : Microwave-assisted cyclization minimizes energy use and reaction time .
  • Biocatalysis : Explore enzymatic cascades for asymmetric reductions .

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